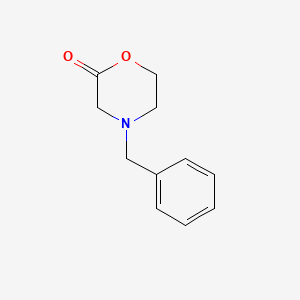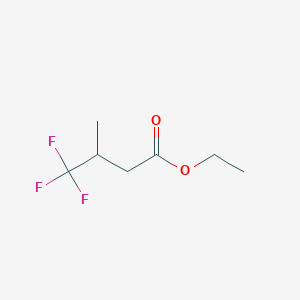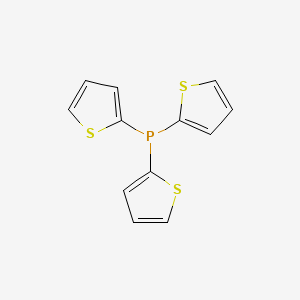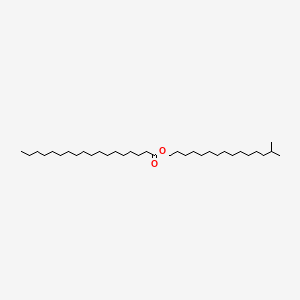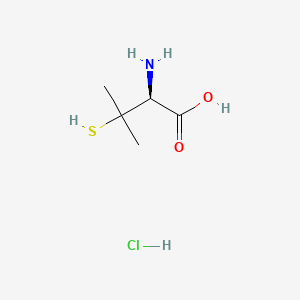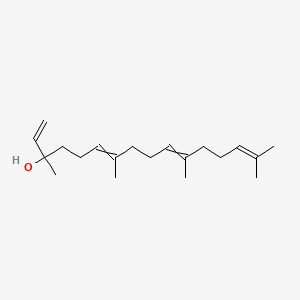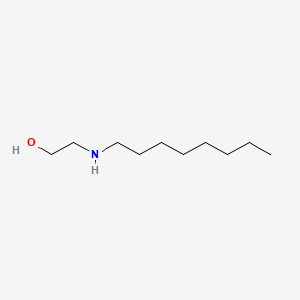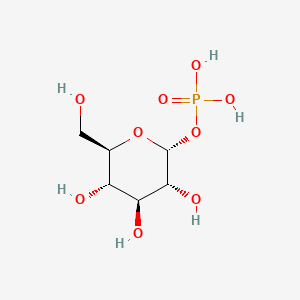
1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1)
説明
1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1), also known as Cetyltrimethylammonium hydrogen sulfate, Hexadecyltrimethylammonium hydrogen sulfate, Hexadecyltrimethylammonium bisulfate, or CTAHSO4 , is a chemical compound with the formula C19H42N.HO4S .
Molecular Structure Analysis
The molecular formula of 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) is C19H42N.HO4S . The exact mass is 380.283997 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) include a molecular weight of 381.6 . It has a density of 1.017 at 20℃, a vapor pressure of 0.083Pa at 25℃, and a water solubility of 334mg/L at 20℃ .科学的研究の応用
Anaerobic Degradation of Hydrocarbons
A study revealed the anaerobic degradation of hydrocarbons like hexadecan-2-one by a microbial culture under sulfate-reducing conditions. This process involved carboxylation reactions and was linked to sulfide production, indicating potential applications in bioremediation and understanding microbial interactions with hydrocarbons (Hirschler et al., 1998).
Viral Infection Inhibition
Research utilizing 3-O-sulfated heparin octasaccharide demonstrated its ability to inhibit herpes simplex virus type 1 (HSV-1) infection by mimicking the active domain of the entry receptor. This highlights the role of sulfated compounds in potentially controlling viral infections (Copeland et al., 2008).
Sulfate Biosynthesis in Organisms
A study on the biosynthesis of heparan sulfate, a sulfated polysaccharide, in mice lacking N-Deacetylase/N-Sulfotransferase-1, showed structural alterations in heparan sulfate. This research provides insights into the roles of sulfation in biological processes and developmental implications (Ringvall et al., 2000).
Adsorption of Organic Amines
A study involving hexadecyl trimethyl ammonium bromide (CTAB) investigated the adsorption capacity of sodium dodecyl sulfate (SDS) intercalated compounds. This research is significant for understanding the interaction between different surfactants and their potential environmental applications (Xu et al., 2013).
Sulfurization of Organic Matter
Research on the sulfurization of organic matter, including the reactions of compounds like 1-hexadecene with inorganic polysulfides, provides insights into natural sulfurization processes and their relevance in geological and environmental contexts (Graaf et al., 1992).
Biomining and Metal Extraction
A study on biomining using microorganisms to extract metals from sulfide and iron-containing ores highlights the role of sulfate-reducing conditions in metal recovery processes. This has implications for industrial applications in metal extraction and environmental remediation (Rawlings et al., 2003).
Synthesis of Chemical Compounds
Research on the use of ionic liquids like N, N, N-trimethyl-N-propanesulfic acid ammonium hydrogen sulfate for the synthesis of quinoxaline derivatives demonstrates the role of sulfated compounds in facilitating chemical reactions, particularly in organic synthesis (Dong et al., 2008).
Design of Biologically Active Molecules
A study focused on the design of biologically active heparan sulfate and heparin using an enzyme-based approach. It emphasizes the significance of sulfation in the development of therapeutic agents and understanding the structure-function relationship of biomolecules (Peterson et al., 2009).
作用機序
Target of Action
Cetyltrimethylammonium hydrogensulfate, also known as Hexadecyltrimethylammonium hydrogen sulfate or 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1), is a quaternary ammonium cation . The primary targets of this compound are organic transformations in the aqueous medium .
Mode of Action
Cetyltrimethylammonium hydrogensulfate interacts with its targets by acting as a surfactant . This interaction facilitates organic transformations in the aqueous medium .
Biochemical Pathways
The compound affects the biochemical pathways involved in organic transformations . For instance, it has been used in Rhodium (I)-catalyzed asymmetric hydrogenation of (Z)-methyl-α-acetamidocinnamate and asymmetric palladium-catalyzed alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate .
Result of Action
The molecular and cellular effects of Cetyltrimethylammonium hydrogensulfate’s action primarily involve facilitating organic transformations in the aqueous medium . The specific effects depend on the nature of the transformation and the compounds involved.
生化学分析
Biochemical Properties
Cetyltrimethylammonium hydrogensulfate plays a role in biochemical reactions, particularly in organic transformations. It has been used in applications such as Rhodium (I)-catalyzed asymmetric hydrogenation of (Z)-methyl-α-acetamidocinnamate and asymmetric palladium-catalyzed alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate
Molecular Mechanism
As a surfactant, it likely interacts with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Cetyltrimethylammonium hydrogensulfate in animal models
特性
IUPAC Name |
hexadecyl(trimethyl)azanium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRJJNVFJGKYQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H43NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6899-10-1 (Parent) | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0071253 | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0071253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68214-07-3 | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68214-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068214073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0071253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyltrimethylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Cetyltrimethylammonium hydrogensulfate be used to enhance the sensitivity of chemosensors for specific anions in aqueous solutions?
A: Yes, research indicates that Cetyltrimethylammonium hydrogensulfate can significantly enhance the sensitivity and selectivity of luminescent chemosensors for chloride ions in aqueous solutions []. This is achieved by forming micelles in the solution. These micelles provide a hydrophobic environment that concentrates both the chemosensor and the analyte (chloride ions in this case), increasing their effective concentration and promoting interaction. For example, the platinum(II) pincer complex [Pt(NCN)(S)]TfO (NCN = 1,3-bis(2-N-phenylbenzimidazolyl)benzene, S = solvent, and TfO– = triflate anion) shows a remarkable increase in binding affinity towards chloride in a Cetyltrimethylammonium hydrogensulfate micellar medium compared to mixed organic solvents [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







